molecular formula C11H15NO B7859988 N-[(4-methylphenyl)methyl]oxetan-3-amine

N-[(4-methylphenyl)methyl]oxetan-3-amine

Cat. No.: B7859988
M. Wt: 177.24 g/mol
InChI Key: VHRCNRJBIOWRDE-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]oxetan-3-amine is a secondary amine featuring an oxetane ring substituted with a benzyl group bearing a para-methyl substituent. The oxetane ring, a four-membered oxygen-containing heterocycle, confers structural rigidity and modulates physicochemical properties such as solubility and metabolic stability. This compound is structurally analogous to pharmacologically active amines, suggesting applications in medicinal chemistry, particularly in kinase inhibitors or CNS-targeting agents, as inferred from commercial availability of related compounds .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCNRJBIOWRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of amine derivatives .

Scientific Research Applications

Chemical Applications

N-[(4-methylphenyl)methyl]oxetan-3-amine serves as a versatile building block in organic synthesis. Its oxetane ring structure allows for various chemical transformations, making it useful in the development of complex molecules.

Synthetic Routes

The synthesis typically involves the reaction of 4-methylbenzylamine with oxetan-3-one under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydride or potassium carbonate as bases.

Key Reactions:

  • Oxidation: Can be oxidized to form derivatives with enhanced functionalities.
  • Reduction: Reduction reactions can yield amine derivatives that may exhibit different biological activities.

Biological Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

The compound has been studied for its potential:

  • Antimicrobial Activity: Effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Properties: Inhibits cyclooxygenase (COX) enzymes, potentially reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX-1 and COX-2 with reported IC50 values
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Medicinal Applications

The therapeutic potential of this compound is being explored in several contexts:

Case Study 1: Antimicrobial Efficacy

In laboratory studies, the compound demonstrated significant growth inhibition against various bacterial strains. The results suggest its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects showed that the compound significantly reduced the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses, indicating therapeutic potential for inflammatory diseases.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
N-(4-chloro-2-methylphenyl)oxetan-3-amineChlorine substituentAntimicrobial
N-(4-fluoro-2-methylphenyl)oxetan-3-amineFluorine substituentAnti-inflammatory
N-(4-bromo-2-methylphenyl)oxetan-3-amineBromine substituentAnticancer properties

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the aromatic ring or amine moiety, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Substituent(s) Key Features Synthesis Method Evidence ID
N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine 3-MeO-C6H4, 4-F-C6H3 Electron-rich (MeO) and halogenated (F) groups; enhanced polarity Pd-catalyzed coupling in aqueous TPGS-750-M
N-[(4-Methoxyphenyl)methyl]-3-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]oxetan-3-amine 4-MeO-C6H4, oxazolylmethyl Methoxy improves solubility; oxazole adds hydrogen-bonding capacity Not specified (PubChem entry)
N-[(Pyridin-4-yl)methyl]oxetan-3-amine Pyridin-4-yl Basic nitrogen enhances solubility at physiological pH; potential metal coordination Commercial synthesis
N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine 4-CF3-C6H4 High lipophilicity and metabolic stability due to CF3 group Vendor-synthesized (EOS Med Chem)

Biological Activity

N-[(4-methylphenyl)methyl]oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features an oxetane ring, which contributes to its unique reactivity and biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including:

  • Oxetane Ring Formation : Using reagents such as diethyl azodicarboxylate and amines.
  • Substituent Introduction : Employing nucleophilic substitution reactions to introduce the 4-methylphenyl group.

Antimicrobial Properties

Research indicates that oxetane derivatives, including this compound, exhibit antimicrobial activity. For instance, studies have shown that compounds with oxetane rings can inhibit bacterial growth, suggesting potential as new antibiotic agents.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

The mechanism of action for this compound is thought to involve:

  • Interaction with Biological Macromolecules : The compound can form covalent bonds with proteins or nucleic acids, altering their function.
  • Modulation of Enzyme Activity : It may act as an inhibitor or activator of key enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, this compound was tested against various bacterial strains. The results indicated a significant zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Effects

A study published in PubChem evaluated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionModulation of key metabolic enzymes ,

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